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Compound of Interest

6,7-Dihydro-5H-pyrrolo[3,4-
Compound Name:
bjpyridine dihydrochloride

Cat. No.: B141387

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic
Resonance (NMR) and mass spectrometry data for the compound with CAS number 147740-
02-1, identified as 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride. The information herein is
intended to support research, drug development, and quality control activities by providing a
foundational spectroscopic profile of this molecule.

Chemical Structure and Properties
e CAS Number: 147740-02-1

e IUPAC Name: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride[1]
e Synonyms: 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride[1]

e Molecular Formula: C7H10CIl2N2[1][2]

e Molecular Weight: 193.07 g/mol [1]

e Chemical Structure:

(Note: This is a simplified representation of the dihydrochloride salt)
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Predicted NMR Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for the free base
form, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The presence of the dihydrochloride salt will likely
cause downfield shifts of the signals, particularly for the protons and carbons near the nitrogen
atoms, due to protonation.

Predicted *H NMR Data

- Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)
Doublet of doublets
H-2 ~8.3-85 J=45,15
(dd)
Doublet of doublets
H-3 ~72-74 J=75,45
(dd)
Doublet of doublets
H-4 ~76-7.8 J=7515
(dd)
H-5 ~4.0-4.2 Singlet (broad)
H-7 ~3.8-4.0 Triplet (t) J=7.0
H-6 ~3.0-3.2 Triplet (t) J=7.0
NH Variable (broad) Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The NH proton signal is often
broad and its chemical shift is highly dependent on solvent and concentration.

Predicted **C NMR Data
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-2 ~ 148 - 152

C-3 ~122-126

C-4 ~135-139

C-4a ~130-134

C-5 ~45-49

C-6 ~28-32

C-7 ~ 48 - 52

C-7a ~ 155 - 159

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted Mass Spectrometry Data

The predicted mass spectrum is based on electron ionization (EI), which is a hard ionization
technique that often results in significant fragmentation. The molecular ion of the free base
(C7HsN-2) is expected at m/z 120.

Predicted Key Fragment lons
m/z

Proposed Fragment Structure/Loss

120 [M]* (Molecular ion of free base)

119 [M-H]*

92 [M-CzHa4]* (Loss of ethylene from pyrrolidine
ring)

o1 [M-HCN]* (Loss of hydrogen cyanide from
pyridine ring)

78 [CsHaN]* (Pyridine ring fragment)

65 [CaH3N]*+
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Experimental Protocols

The following are general experimental protocols for acquiring NMR and mass spectrometry
data for small organic molecules like CAS 147740-02-1.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, D20, or Methanol-d4). The choice of solvent is critical,
especially for the dihydrochloride salt, to ensure solubility. Add a small amount of a reference
standard (e.g., TMS) if not already present in the solvent.

e 1H NMR Acquisition:
o Use a standard 1D proton pulse program.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
o The relaxation delay should be set to at least 1-2 seconds.

e 13C NMR Acquisition:
o Use a standard 1D carbon pulse program with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Arelaxation delay of 2-5 seconds is recommended.

o Data Processing: Process the acquired free induction decay (FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the solvent or reference standard signal.
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Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be
used. The sample will be vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a beam of electrons,
typically with an energy of 70 eV.[3][4][5][6][7] This causes the molecules to ionize and
fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis of CAS 147740-02-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Predicted Spectroscopic Data for CAS 147740-02-1: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141387#predicted-nmr-and-mass-spectrometry-of-
cas-147740-02-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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